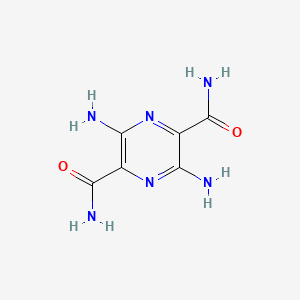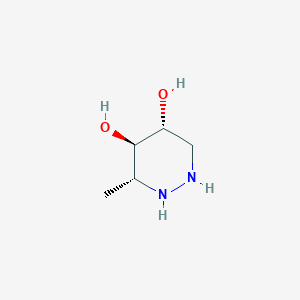![molecular formula C9H6N4OS B13109208 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one is a heterocyclic compound that combines the structural features of benzothiazole and triazole. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with propargyl bromide to form an intermediate, which then undergoes a cycloaddition reaction with azide to yield the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast, lung, colon, and ovarian cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,3-Triazole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties
Uniqueness
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one is unique due to its combined structural features of benzothiazole and triazole, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H6N4OS |
|---|---|
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-1,2-dihydrotriazol-5-one |
InChI |
InChI=1S/C9H6N4OS/c14-8-7(11-13-12-8)9-10-5-3-1-2-4-6(5)15-9/h1-4H,(H2,11,12,13,14) |
Clé InChI |
GOERRCYFMVVAHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=NNNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)





![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)


![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)

